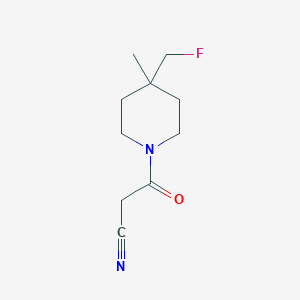
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is a fluorinated organic compound that has garnered interest due to its unique chemical properties and potential applications in various fields. The presence of the fluoromethyl group in its structure imparts distinct characteristics, making it valuable for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile typically involves the incorporation of fluoromethyl groups into the piperidine ring. One common method involves the use of fluoromethyl ketones in solid-phase peptide synthesis techniques . The process includes the coupling of an aspartate fluoromethyl ketone to a linker, followed by mounting it onto resin-bound methylbenzhydrylamine hydrochloride. Standard Fmoc peptide procedures are then utilized to synthesize the desired compound.
Industrial Production Methods
Industrial production of fluorinated compounds often employs enzymatic synthesis due to its efficiency and selectivity . Enzymatic methods, such as those involving fluorinase, are particularly effective for forming C-F bonds under mild conditions. This approach is advantageous for large-scale production as it offers high yields and specificity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and solvents to ensure high selectivity and yield.
Major Products
The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield oxides, while reduction can produce primary amines. Substitution reactions can result in various substituted derivatives.
Scientific Research Applications
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex fluorinated compounds.
Biology: The compound serves as a probe for studying enzyme mechanisms and interactions.
Mechanism of Action
The mechanism of action of 3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile involves its interaction with molecular targets such as enzymes. The fluoromethyl group enhances binding affinity and specificity to the active sites of enzymes, thereby inhibiting their activity. This makes the compound an effective inhibitor for enzymes like proteases, which are involved in various biological processes .
Comparison with Similar Compounds
Similar Compounds
3-(4-(Fluoromethyl)-4-methylpiperidine): Similar structure but lacks the nitrile group.
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanoic acid: Similar structure with a carboxylic acid group instead of a nitrile group.
Uniqueness
3-(4-(Fluoromethyl)-4-methylpiperidin-1-yl)-3-oxopropanenitrile is unique due to the presence of both the fluoromethyl and nitrile groups, which confer distinct chemical properties. These groups enhance the compound’s reactivity and binding affinity, making it valuable for specific applications in research and industry .
Properties
IUPAC Name |
3-[4-(fluoromethyl)-4-methylpiperidin-1-yl]-3-oxopropanenitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FN2O/c1-10(8-11)3-6-13(7-4-10)9(14)2-5-12/h2-4,6-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NYXPQUSHCMXWDS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCN(CC1)C(=O)CC#N)CF |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
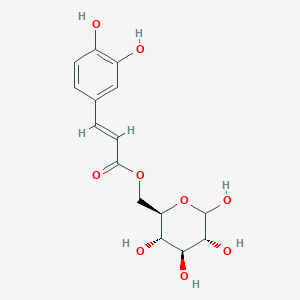


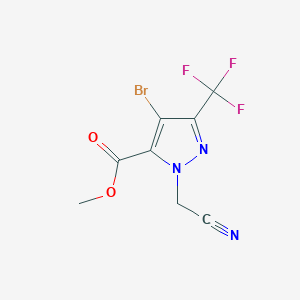
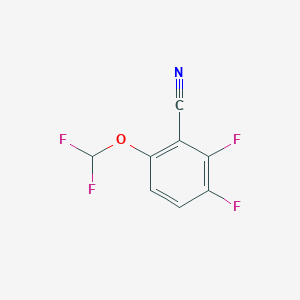

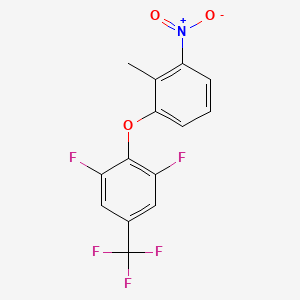


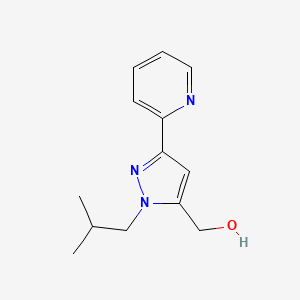
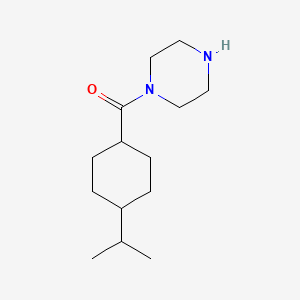

![(2S)-3-[4-[(2,6-dichlorophenyl)methoxy]phenyl]-2-[[(E)-3-(2,3,4,5,6-pentafluorophenyl)prop-2-enoyl]amino]-N-(2,2,6,6-tetramethylpiperidin-4-yl)propanamide](/img/structure/B15291636.png)
![3'H-Cyclopropa[1,2]cyclopenta[a]phenanthrene](/img/structure/B15291637.png)
